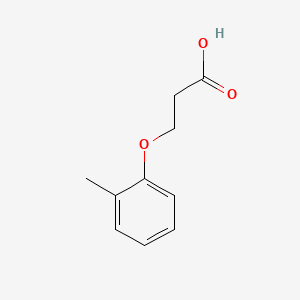
3-(2-Methylphenoxy)propansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methylphenoxy)propanoic acid is an organic compound with the molecular formula C10H12O3. It is a derivative of propanoic acid where the hydrogen atom of the carboxyl group is replaced by a 2-methylphenoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Wissenschaftliche Forschungsanwendungen
3-(2-Methylphenoxy)propanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Biochemische Analyse
Biochemical Properties
The biochemical properties of 3-(2-Methylphenoxy)propanoic acid are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
It is believed that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a certain degree of stability and may undergo degradation over time .
Metabolic Pathways
It is believed that this compound may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is believed that this compound may interact with various transporters or binding proteins and could potentially affect its localization or accumulation .
Subcellular Localization
It is possible that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylphenoxy)propanoic acid typically involves the reaction of 2-methylphenol (o-cresol) with 3-chloropropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion, generated from 2-methylphenol, attacks the electrophilic carbon of the 3-chloropropanoic acid, leading to the formation of 3-(2-Methylphenoxy)propanoic acid.
Industrial Production Methods
In industrial settings, the production of 3-(2-Methylphenoxy)propanoic acid can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Methylphenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: 3-(2-Methylphenoxy)propanoic acid can be oxidized to 3-(2-Methylphenoxy)propanoic acid ketone or 3-(2-Methylphenoxy)propanoic acid carboxylic acid.
Reduction: The reduction of 3-(2-Methylphenoxy)propanoic acid yields 3-(2-Methylphenoxy)propanol.
Substitution: Electrophilic aromatic substitution can introduce various substituents on the phenoxy ring, such as nitro, halogen, or alkyl groups.
Wirkmechanismus
The mechanism of action of 3-(2-Methylphenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The carboxyl group can undergo ionization, affecting the compound’s solubility and reactivity in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Methylphenoxy)propanoic acid: Similar structure but with the methyl group in the para position.
3-(p-Methoxyphenyl)propionic acid: Contains a methoxy group instead of a methyl group on the phenoxy ring.
Uniqueness
3-(2-Methylphenoxy)propanoic acid is unique due to the position of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. The ortho position of the methyl group can lead to steric hindrance, affecting the compound’s interaction with enzymes and receptors.
Eigenschaften
IUPAC Name |
3-(2-methylphenoxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-8-4-2-3-5-9(8)13-7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBZEBXYXWWDPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25173-35-7 |
Source


|
| Record name | 3-(2-methylphenoxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2587731.png)
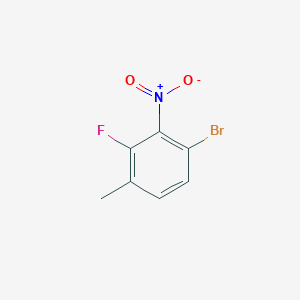
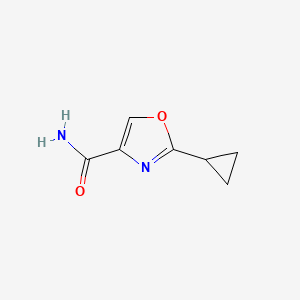
![Tert-butyl N-[(1R)-1-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B2587735.png)
![4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2587737.png)
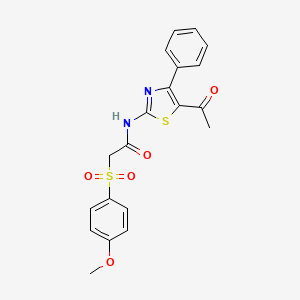
![3-cyano-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide](/img/structure/B2587740.png)
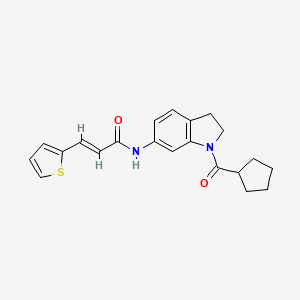
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2587743.png)
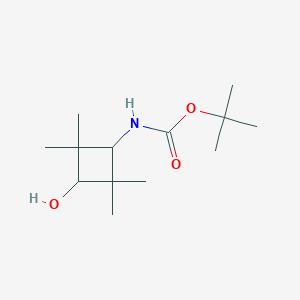
![N-[3-(DIMETHYLAMINO)PROPYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2587746.png)
![N'-[(1E)-(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]-2-(phenylsulfanyl)acetohydrazide](/img/structure/B2587748.png)
![N-(3,5-dimethoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2587750.png)
